molecular formula C10H21O3P B12534382 Diethyl hex-3-en-3-ylphosphonate CAS No. 673486-01-6

Diethyl hex-3-en-3-ylphosphonate

Cat. No.: B12534382
CAS No.: 673486-01-6
M. Wt: 220.25 g/mol
InChI Key: ZXFWOQOYZABZRD-UHFFFAOYSA-N
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Description

Diethyl hex-3-en-3-ylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hex-3-en-3-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl hex-3-en-3-ylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Diethyl hex-3-en-3-ylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates .

Scientific Research Applications

Diethyl hex-3-en-3-ylphosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a bioisostere in drug design, mimicking the behavior of natural phosphates.

    Medicine: Research is ongoing into its use as an antiviral and anticancer agent, leveraging its ability to inhibit specific enzymes.

    Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of diethyl hex-3-en-3-ylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by mimicking the transition state of enzyme-substrate complexes, thereby blocking the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

  • Diethyl phosphonate
  • Dimethyl phosphonate
  • Diethyl ethylphosphonate

Comparison: Diethyl hex-3-en-3-ylphosphonate is unique due to its hex-3-en-3-yl chain, which imparts distinct chemical properties compared to other phosphonates. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

673486-01-6

Molecular Formula

C10H21O3P

Molecular Weight

220.25 g/mol

IUPAC Name

3-diethoxyphosphorylhex-3-ene

InChI

InChI=1S/C10H21O3P/c1-5-9-10(6-2)14(11,12-7-3)13-8-4/h9H,5-8H2,1-4H3

InChI Key

ZXFWOQOYZABZRD-UHFFFAOYSA-N

Canonical SMILES

CCC=C(CC)P(=O)(OCC)OCC

Origin of Product

United States

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